molecular formula C15H18ClN3O B6595344 Cetoxime hydrochloride CAS No. 22204-29-1

Cetoxime hydrochloride

Cat. No.: B6595344
CAS No.: 22204-29-1
M. Wt: 291.77 g/mol
InChI Key: BRUFGFZVVHTACX-UHFFFAOYSA-N
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Description

Cetoxime Hydrochloride (CAS 22204-29-1) is a chemical compound with the molecular formula C₁₅H₁₇N₃O·HCl and a melting point of 160°C . It is soluble in water and exhibits a red to reddish-brown color in specific reactions. Clinically, it is utilized as an antibiotic and disinfectant, with an oral LD₅₀ of 300 mg/kg in animal studies, indicating moderate toxicity . Its structural framework includes an oxime functional group, which contributes to its reactivity and antimicrobial properties.

Properties

CAS No.

22204-29-1

Molecular Formula

C15H18ClN3O

Molecular Weight

291.77 g/mol

IUPAC Name

2-(N-benzylanilino)-N'-hydroxyethanimidamide;hydrochloride

InChI

InChI=1S/C15H17N3O.ClH/c16-15(17-19)12-18(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13;/h1-10,19H,11-12H2,(H2,16,17);1H

InChI Key

BRUFGFZVVHTACX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC(=NO)N)C2=CC=CC=C2.Cl

Isomeric SMILES

C1=CC=C(C=C1)CN(C/C(=N/O)/N)C2=CC=CC=C2.Cl

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=NO)N)C2=CC=CC=C2.Cl

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Clinical Relevance

  • This compound demonstrates superior stability in aqueous solutions compared to Methoxylamine Hydrochloride , which degrades rapidly under acidic conditions .
  • In antimicrobial efficacy tests, Cetrimide and Cetylpyridinium Chloride exhibit broader activity against Gram-positive and Gram-negative bacteria, whereas This compound shows selectivity toward specific pathogens .

Q & A

Q. What are the recommended protocols for synthesizing and characterizing Cetoxime hydrochloride in academic settings?

Synthesis should follow established methods for β-lactam derivatives, involving condensation reactions under controlled pH (e.g., 7.0–8.5) and temperature (25–40°C). Characterization requires multi-modal analysis:

  • Purity : High-performance liquid chromatography (HPLC) with a C18 column and phosphate buffer mobile phase (pH 7.0) .
  • Structural confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) to verify functional groups (e.g., oxime moiety) .
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include detailed experimental steps, raw data, and spectral interpretations in supplementary materials .

Q. What safety protocols are critical for handling this compound in laboratory experiments?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing or solvent-based procedures to avoid inhalation risks .
  • Emergency measures : Immediate rinsing with water for 15+ minutes upon skin/eye contact; medical consultation if ingested .
  • Waste disposal : Segregate chemical waste and collaborate with certified disposal agencies to comply with EPA guidelines .

Q. How can researchers ensure the purity of this compound for in vitro assays?

  • HPLC validation : Use a mobile phase of 0.1 M phosphate buffer (pH 7.0) and monitor for impurities at 254 nm. Acceptable purity thresholds: ≤1.0% for individual impurities, ≤2.5% for total impurities .
  • Mass spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) and rule out degradation products .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound’s reported stability across studies?

  • Controlled replication : Repeat experiments under identical conditions (pH, temperature, solvent) to isolate variables .
  • Data triangulation : Cross-reference findings with orthogonal techniques (e.g., compare HPLC retention times with LC-MS fragmentation patterns) .
  • Literature review : Prioritize studies adhering to OECD/GMP guidelines for stability testing .

Q. What advanced spectroscopic methods resolve structural ambiguities in this compound derivatives?

  • X-ray crystallography : For definitive crystal structure determination, particularly to confirm stereochemistry at the oxime group .
  • 2D NMR techniques (e.g., COSY, HSQC): To assign complex proton environments and detect tautomeric forms .

Q. How can degradation pathways of this compound under varying pH conditions be systematically analyzed?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via:
    • UPLC-PDA : Track peak splitting or new peaks indicative of breakdown products .
    • High-resolution MS : Identify degradation products through exact mass matching .

Q. What methodological strategies optimize this compound’s solubility for pharmacokinetic studies?

  • Co-solvent systems : Test combinations like PEG-400/water or DMSO/saline, ensuring biocompatibility .
  • Particle size reduction : Use nano-milling or spray drying to enhance bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cetoxime hydrochloride
Reactant of Route 2
Cetoxime hydrochloride

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